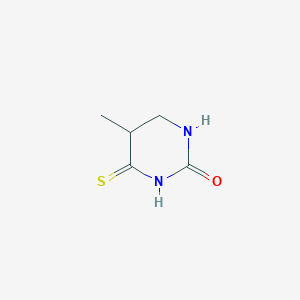
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine is a chemical compound characterized by its unique structure, which includes two 3,4-dichlorobenzenesulfonyl groups attached to a 2-methylpiperazine core
Métodos De Preparación
The synthesis of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Análisis De Reacciones Químicas
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with protein function or cell membrane integrity.
Comparación Con Compuestos Similares
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can be compared with other similar compounds, such as:
1,4-Bis(3,4-dichlorobenzenesulfonyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine: Has a different substitution pattern on the benzene ring, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C17H16Cl4N2O4S2 |
|---|---|
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
1,4-bis[(3,4-dichlorophenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C17H16Cl4N2O4S2/c1-11-10-22(28(24,25)12-2-4-14(18)16(20)8-12)6-7-23(11)29(26,27)13-3-5-15(19)17(21)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Clave InChI |
GDIGXRIUFBGVIB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)

![Ethyl 3-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346330.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B12346337.png)
![5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12346339.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)

![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)

